molecular formula C19H19N5O3S B11700760 (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one

(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11700760
M. Wt: 397.5 g/mol
InChI Key: HCMVSERXNMHDEM-UDWIEESQSA-N
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Description

(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrobenzyl group, and a dimethylaminobenzylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-nitrobenzyl bromide in the presence of a base to yield the final thiazolidinone compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile, with reaction times varying from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is studied for its potential antimicrobial and anticancer activities. The presence of the nitro group and thiazolidinone ring is believed to contribute to its biological activity by interacting with cellular targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes or receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. Additionally, the thiazolidinone ring can inhibit certain enzymes by binding to their active sites, thereby disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **Thiazolidin

Properties

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

(2E)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19N5O3S/c1-23(2)15-9-7-13(8-10-15)12-20-22-19-21-18(25)17(28-19)11-14-5-3-4-6-16(14)24(26)27/h3-10,12,17H,11H2,1-2H3,(H,21,22,25)/b20-12+

InChI Key

HCMVSERXNMHDEM-UDWIEESQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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